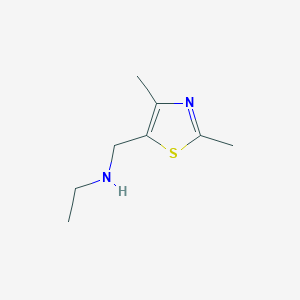
2,4-Dimethyl-5-ethylaminomethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-ethylaminomethylthiazole is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Thiazole derivatives, including 2,4-Dimethyl-5-ethylaminomethylthiazole, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Antimicrobial Activity : Thiazole compounds are recognized for their potential as antimicrobial agents against various pathogens. Research has shown that derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, as well as drug-resistant strains. For instance, compounds with thiazole rings have been reported to inhibit Staphylococcus aureus and Escherichia coli, showcasing their potential in combating antibiotic resistance .
- Anticancer Properties : Several studies have investigated the anticancer effects of thiazole derivatives. For example, compounds bearing the thiazole moiety have demonstrated selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma and glioblastoma. The structure-activity relationship indicates that specific substitutions on the thiazole ring enhance anticancer efficacy .
- Anti-inflammatory Effects : Thiazoles have also been explored for their anti-inflammatory properties. Certain derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting their potential therapeutic use in inflammatory diseases .
Microbiological Applications
In microbiology, this compound has been studied for its effects on microbial growth and resistance mechanisms:
- Broad-Spectrum Antimicrobial Activity : Research indicates that thiazole derivatives can inhibit a range of microorganisms, including resistant strains of fungi and bacteria. For instance, studies have demonstrated that specific thiazole compounds exhibit significant antifungal activity against Candida auris, a notorious multidrug-resistant pathogen .
- Mechanisms of Action : The mechanisms by which these compounds exert their antimicrobial effects often involve disruption of microbial cell wall synthesis or interference with metabolic pathways. This makes them valuable candidates for further development as new antimicrobial agents .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in real-world applications:
Eigenschaften
Molekularformel |
C8H14N2S |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14N2S/c1-4-9-5-8-6(2)10-7(3)11-8/h9H,4-5H2,1-3H3 |
InChI-Schlüssel |
RVHWNHQPSFUSQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=C(N=C(S1)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













